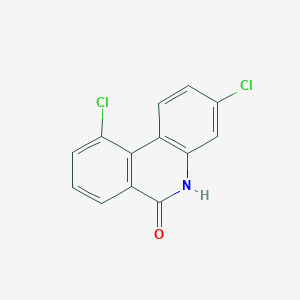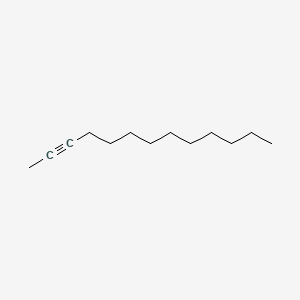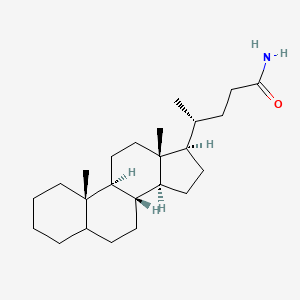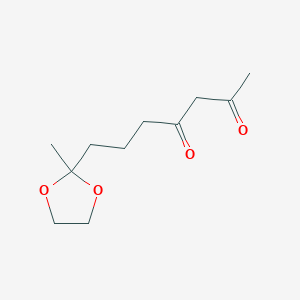
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as trifluoroperacetic acid, prepared by the hydrogen peroxide-urea method, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for carbonyl compounds during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving dioxolane rings. It also serves as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the heptane-2,4-dione moiety.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with a similar dioxolane ring but different functional groups.
Uniqueness
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is unique due to its specific combination of the dioxolane ring and the heptane-2,4-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
34956-71-3 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-(2-methyl-1,3-dioxolan-2-yl)heptane-2,4-dione |
InChI |
InChI=1S/C11H18O4/c1-9(12)8-10(13)4-3-5-11(2)14-6-7-15-11/h3-8H2,1-2H3 |
InChI Key |
FYFXUOJKJDMZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
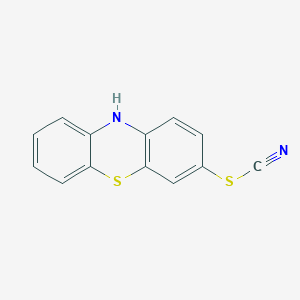
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)

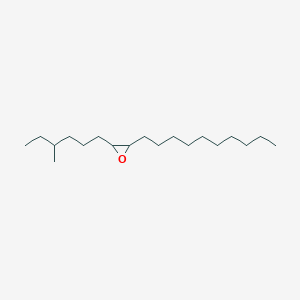
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
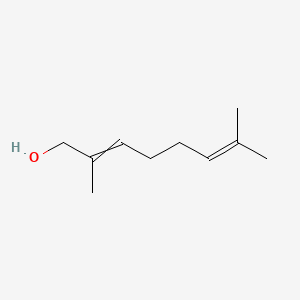
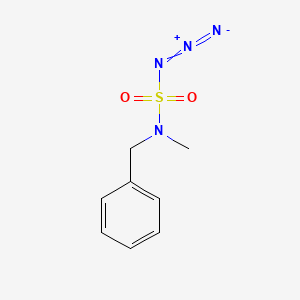
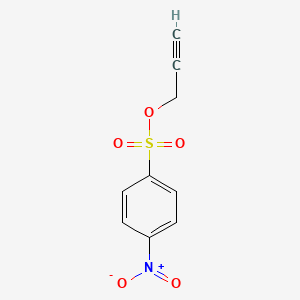
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
